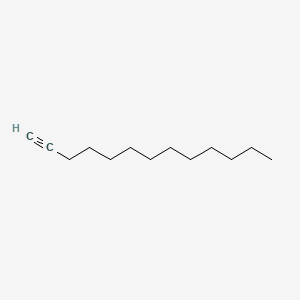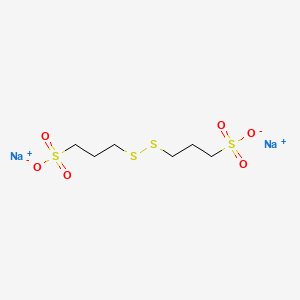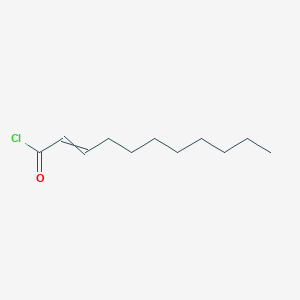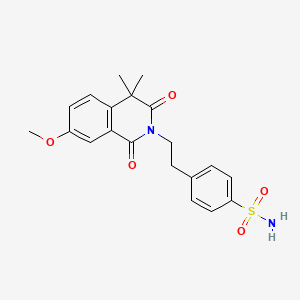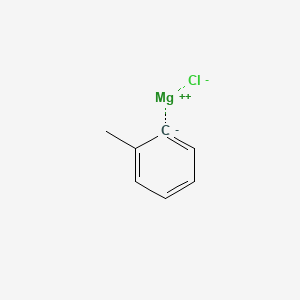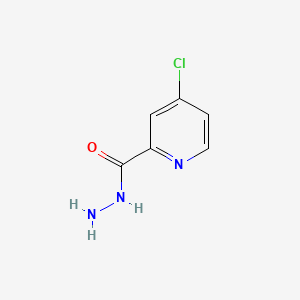
N-Acetyl-S-(3-hydroxypropyl)cysteine
Übersicht
Beschreibung
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is identified as a main urinary metabolite of acrolein in rats . It was found to increase in the body after smoking . It is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke .
Synthesis Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine . More details about its synthesis can be found in the references .Molecular Structure Analysis
The molecular formula of “N-Acetyl-S-(3-hydroxypropyl)cysteine” is C8H15NO4S . Its average mass is 221.274 Da and its monoisotopic mass is 221.072174 Da .Chemical Reactions Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke . It is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine .Physical And Chemical Properties Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 493.9±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.8 mmHg at 25°C . The flash point is 252.5±28.7 °C .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
N-acetylcysteine (NAC) is mainly administrated as a mucolytic medication and antioxidant supplement . It is often prescribed to patients who are at high risk for hepatotoxicity .
Methods of Application or Experimental Procedures
NAC can be synthesized in a single-batch step instead of using a multi-stage process . The purification process was carried out using suitable solvents to reach a high level of purity .
Results or Outcomes
The proposed method has shown the potential to be considered as an alternative method for producing NAC .
Treatment for SARS-CoV-2 Infection
Specific Scientific Field
Summary of the Application
N-acetyl cysteine (NAC) restores the loss of redox homeostasis associated with viral infections, such as SARS-CoV-2 .
Methods of Application or Experimental Procedures
The study evaluated the effect of the treatment with NAC on the enzymatic antioxidant system in serum from patients infected by SARS-CoV-2 .
Results or Outcomes
The treatment with NAC as an adjuvant therapy may contribute to a reduction in the oxidative stress associated with the infection by SARS-CoV-2 through the generation of glutathione .
Treatment for Psychiatric Conditions
Specific Scientific Field
Summary of the Application
Increasing the amount of NAC in the body may boost levels of some neurotransmitters, which may improve a person’s mental function .
Methods of Application or Experimental Procedures
NAC is administered orally or intravenously .
Results or Outcomes
According to a 2018 review, NAC may help alleviate symptoms of various psychiatric conditions, including bipolar disorder, obsessive-compulsive disorder, and schizophrenia .
Treatment for Lung Conditions and Excess Mucus
Specific Scientific Field
Summary of the Application
For people with chronic lung conditions, such as bronchitis or cystic fibrosis, some doctors recommend NAC .
Methods of Application or Experimental Procedures
NAC is available in an inhalable form that may help reduce excess mucus .
Results or Outcomes
Clinical trials of NAC as a treatment for lung disease have arrived at mixed results .
Improving Insulin Sensitivity in People with PCOS
Specific Scientific Field
Summary of the Application
NAC may help reduce high blood sugar in people with polycystic ovary syndrome (PCOS) .
Methods of Application or Experimental Procedures
NAC is administered orally or intravenously .
Results or Outcomes
Authors of a 2017 review suggested that taking NAC may benefit people with PCOS .
Reducing the Risk of Preterm Birth
Specific Scientific Field
Summary of the Application
NAC supplements may help reduce the risk of preterm birth .
Methods of Application or Experimental Procedures
NAC is administered orally or intravenously .
Results or Outcomes
A 2009 study found that taking 0.6 grams of NAC per day, as well as progesterone, after 16 weeks of pregnancy helped prevent preterm delivery in people with histories of preterm delivery and bacterial vaginosis .
Improving Athletic Performance
Specific Scientific Field
Summary of the Application
NAC is believed to improve athletic performance by reducing fatigue and enhancing recovery .
Methods of Application or Experimental Procedures
NAC is administered orally or intravenously .
Results or Outcomes
While some studies suggest that NAC may improve athletic performance, more research is needed to confirm these findings .
Managing Blood Sugar Levels
Specific Scientific Field
Summary of the Application
NAC may help manage blood sugar levels, particularly in people with conditions like diabetes .
Methods of Application or Experimental Procedures
NAC is administered orally or intravenously .
Results or Outcomes
Some studies suggest that NAC may help reduce high blood sugar levels, but more research is needed to confirm these findings .
Treating Chronic Lung Problems
Specific Scientific Field
Summary of the Application
NAC is often recommended for people with chronic lung conditions, such as bronchitis or cystic fibrosis .
Methods of Application or Experimental Procedures
NAC is available in an inhalable form that may help reduce excess mucus .
Results or Outcomes
Clinical trials of NAC as a treatment for lung disease have arrived at mixed results .
Metabolite of Acrolein in Rats
Specific Scientific Field
Summary of the Application
“N-Acetyl-S-(3-hydroxypropyl)cysteine” has been identified as a main urinary metabolite of acrolein in rats .
Methods of Application or Experimental Procedures
This compound is detected in the urine of rats exposed to acrolein .
Results or Outcomes
The presence of “N-Acetyl-S-(3-hydroxypropyl)cysteine” in urine can indicate exposure to acrolein .
Safety And Hazards
“N-Acetyl-S-(3-hydroxypropyl)cysteine” may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPQZPFBAHHMB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904325 | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3-hydroxypropyl)cysteine | |
CAS RN |
23127-40-4 | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



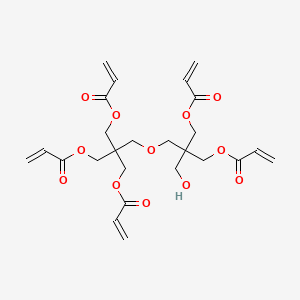
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
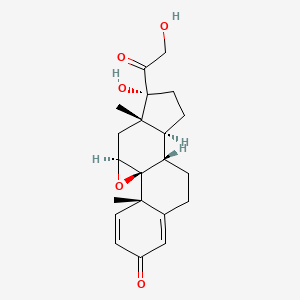
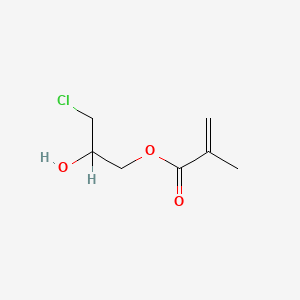
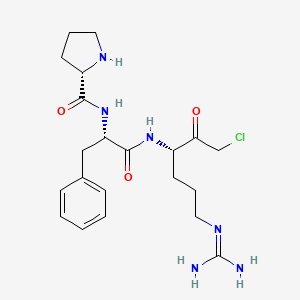
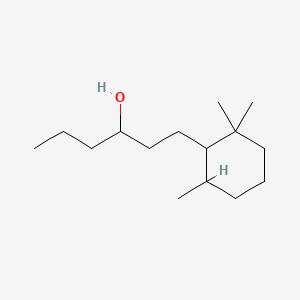
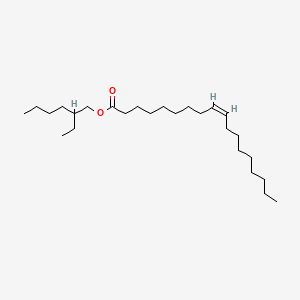
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
